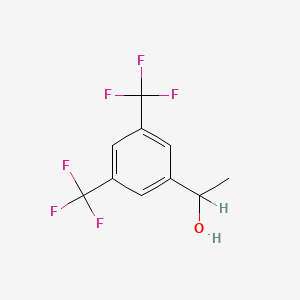
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C7H7CaNaO5 and its molecular weight is 234.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt, and its variants have been used in the synthesis and characterization of various chemical compounds. For instance, Zheng et al. (2006) synthesized 2-Butenedioic acid (Z)-monophenyl ester and its complexes with thorium and cerium, highlighting its role in coordinating with metal ions. Similarly, Kula et al. (2007) studied the crystal structure, infrared spectrum, and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt, showcasing the complex's potential in material science (Zheng, Yang, Cui, & Dang, 2006) (Kula, Mazur, & Rzączyńska, 2007).
Inhibition of Precipitation in Calcium Salts
The polymer has been investigated for its role in inhibiting precipitation in calcium salts of phosphonates. Amjad et al. (2002) discussed how certain anionic polymers, including acrylic acid/maleic acid-based polymers, can inhibit the precipitation of calcium phosphonates, shedding light on its industrial applications (Amjad, Zuhl, & Thomas-Wohlever, 2002).
Polymer Additive in Crystallization
The compound also finds application as a polymer additive affecting crystallization processes. Uemura et al. (2006) demonstrated that Poly(vinylsulfonic acid, sodium salt) can significantly affect the nucleation process of certain porous coordination polymers, indicating its relevance in material synthesis and design (Uemura, Hoshino, Kitagawa, Yoshida, & Isoda, 2006).
Antiscalants in Calcium Sulfate Scaling
Additionally, the polymer has been evaluated as an antiscalant in calcium sulfate scaling. Popov et al. (2016) examined the efficiency of various polymers, including polyaspartate and copolymers of maleic and acrylic acid, in inhibiting calcium sulfate precipitation, contributing to its utility in industrial processes (Popov, Rudakova, Larchenko, Tusheva, Kamagurov, Dikareva, & Kovaleva, 2016).
Gelation of Pectate
The mechanism of calcium-induced gelation of pectate, involving polymers like sodium pectate, has been thoroughly explored. Donati, Benegas, and Paoletti (2021) investigated the binding of calcium ions to sodium pectate, providing insights into the food industry's use of hydrocolloids (Donati, Benegas, & Paoletti, 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Butenedioic acid (2Z)-, polymer with methoxyethene, calcium sodium salt involves the polymerization of 2-Butenedioic acid (2Z)- with methoxyethene in the presence of calcium and sodium salts.", "Starting Materials": [ "2-Butenedioic acid (2Z)-", "Methoxyethene", "Calcium salt", "Sodium salt" ], "Reaction": [ "Dissolve 2-Butenedioic acid (2Z)- in methoxyethene", "Add calcium and sodium salts to the reaction mixture", "Heat the reaction mixture to initiate the polymerization reaction", "Continue heating until the desired degree of polymerization is achieved", "Cool the reaction mixture and isolate the polymer product" ] } | |
CAS No. |
62386-95-2 |
Molecular Formula |
C7H7CaNaO5 |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
calcium;sodium;but-2-enedioate;methanidyloxyethene |
InChI |
InChI=1S/C4H4O4.C3H5O.Ca.Na/c5-3(6)1-2-4(7)8;1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);3H,1-2H2;;/q;-1;+2;+1/p-2 |
InChI Key |
PNTIJBKTVXQPIL-UHFFFAOYSA-L |
Isomeric SMILES |
[CH2-]OC=C.C(=C\C(=O)[O-])\C(=O)[O-].[Na+].[Ca+2] |
SMILES |
[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |
Canonical SMILES |
[CH2-]OC=C.C(=CC(=O)[O-])C(=O)[O-].[Na+].[Ca+2] |
| 62386-95-2 | |
Synonyms |
2-butenedioic acid (Z)-, polymer with methoxyethene, calcium sodium salt (9CI) Fixodent Gantrez AT 955 maleic acid, methyl vinyl ether polymer, calcium sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9E)-8-Acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate](/img/structure/B1232444.png)
![N-[1-(Hydroxymethyl)-2-hydroxy-3-heptadecenyl]acetamide](/img/structure/B1232445.png)


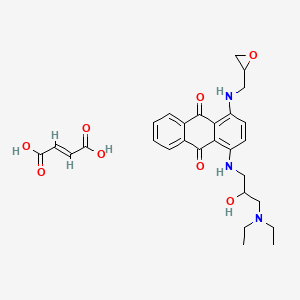
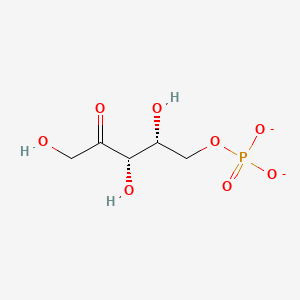


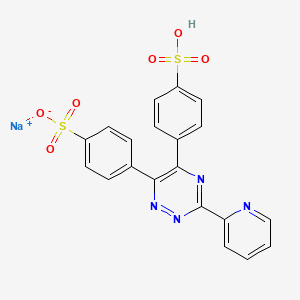
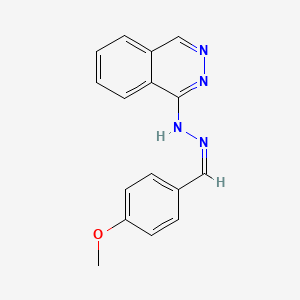
![[11C]MeNER](/img/structure/B1232461.png)

